molecular formula C9H9NO4 B12579378 Prop-2-en-1-yl (2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetate CAS No. 195319-43-8

Prop-2-en-1-yl (2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetate

Cat. No.: B12579378
CAS No.: 195319-43-8
M. Wt: 195.17 g/mol
InChI Key: BFZYNYPYVLDVAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Prop-2-en-1-yl (2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetate, also known as N-maleoyl glycine, is an organic compound characterized by the presence of a maleimide group and an acetate ester. This compound is a white crystalline solid that is slightly soluble in water but more soluble in organic solvents. It is used as an intermediate in organic synthesis and has applications in various fields including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-en-1-yl (2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetate typically involves the reaction of maleic anhydride with glycine in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate maleamic acid, which is then cyclized to form the maleimide derivative. The final step involves esterification with prop-2-en-1-ol to yield the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Prop-2-en-1-yl (2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetate undergoes various types of chemical reactions including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Prop-2-en-1-yl (2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Prop-2-en-1-yl (2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetate involves its ability to form covalent bonds with nucleophilic sites in biological molecules. This reactivity is primarily due to the electrophilic nature of the maleimide group, which can react with thiol and amine groups in proteins and enzymes. This interaction can alter the function of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-maleoyl alanine
  • N-maleoyl serine
  • N-maleoyl cysteine

Uniqueness

Prop-2-en-1-yl (2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetate is unique due to its specific ester group, which imparts distinct reactivity and solubility properties compared to other N-maleoyl derivatives. This uniqueness makes it particularly useful in certain synthetic and biological applications .

Properties

CAS No.

195319-43-8

Molecular Formula

C9H9NO4

Molecular Weight

195.17 g/mol

IUPAC Name

prop-2-enyl 2-(2,5-dioxopyrrol-1-yl)acetate

InChI

InChI=1S/C9H9NO4/c1-2-5-14-9(13)6-10-7(11)3-4-8(10)12/h2-4H,1,5-6H2

InChI Key

BFZYNYPYVLDVAQ-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)CN1C(=O)C=CC1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.